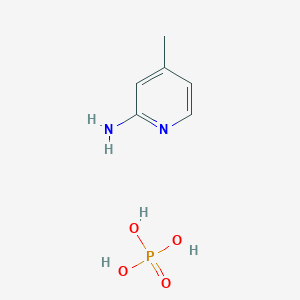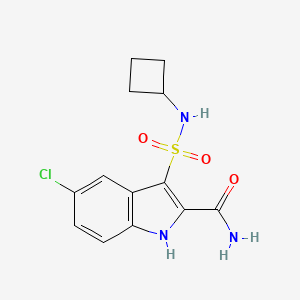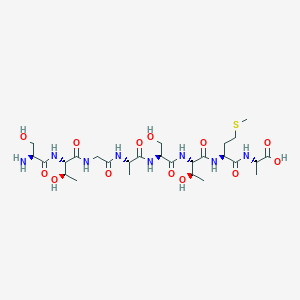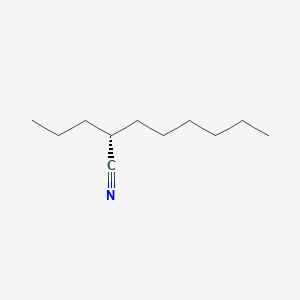
Phosphoric acid--4-methylpyridin-2-amine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–4-methylpyridin-2-amine (1/1) is a compound formed by the combination of phosphoric acid and 4-methylpyridin-2-amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid–4-methylpyridin-2-amine typically involves the reaction of phosphoric acid with 4-methylpyridin-2-amine under controlled conditions. One common method involves mixing equimolar amounts of phosphoric acid and 4-methylpyridin-2-amine in a solvent such as water or ethanol, followed by heating the mixture to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 50°C to 100°C, and the product is isolated by crystallization or precipitation .
Industrial Production Methods: In an industrial setting, the production of phosphoric acid–4-methylpyridin-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure complete conversion. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid–4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted in solvents such as dichloromethane or acetonitrile at ambient or elevated temperatures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction may produce reduced forms with different functional groups .
Applications De Recherche Scientifique
Phosphoric acid–4-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses
Medicine: Explored for its potential therapeutic effects in treating diseases related to inflammation and oxidative stress.
Industry: Utilized in the synthesis of other chemical compounds and materials, including pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism by which phosphoric acid–4-methylpyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of inducible nitric oxide synthase, the compound binds to the active site of the enzyme, preventing the production of nitric oxide, a molecule involved in inflammatory processes . This inhibition can reduce inflammation and oxidative stress, making the compound a potential therapeutic agent for related conditions.
Comparaison Avec Des Composés Similaires
Phosphoric acid–4-methylpyridin-2-amine can be compared with other similar compounds, such as:
2-Amino-4-methylpyridine: A related compound that also acts as a ligand and enzyme inhibitor but lacks the phosphoric acid component
Phosphoric acid derivatives: Compounds like aminoalkylphosphinic acids, which have similar applications in chemistry and biology but differ in their structural and functional properties
Propriétés
Numéro CAS |
847797-71-1 |
|---|---|
Formule moléculaire |
C6H11N2O4P |
Poids moléculaire |
206.14 g/mol |
Nom IUPAC |
4-methylpyridin-2-amine;phosphoric acid |
InChI |
InChI=1S/C6H8N2.H3O4P/c1-5-2-3-8-6(7)4-5;1-5(2,3)4/h2-4H,1H3,(H2,7,8);(H3,1,2,3,4) |
Clé InChI |
KFNZSSFIKZBBBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)





![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)

![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)


![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
